1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene

Polymer Chemistry Flame Retardants Materials Science

Choose this hexabrominated benzene for unmatched reactivity density. With 78.9% Br content—two aromatic + four benzylic bromine sites—it enables orthogonal synthesis strategies impossible with simpler tetrakis(bromomethyl)benzene analogs. Achieve V-0 flame retardancy at lower additive loadings, build ultra-microporous CO2 capture networks, or construct core-functionalized dendrimers via sequential cross-coupling then nucleophilic substitution. High thermal stability (mp >260°C) suits demanding high-temperature reactions. Insist on the precise 1,4-dibromo-2,3,5,6-isomer—generic substitution fails.

Molecular Formula C10H8Br6
Molecular Weight 607.6 g/mol
CAS No. 36711-70-3
Cat. No. B3051870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene
CAS36711-70-3
Molecular FormulaC10H8Br6
Molecular Weight607.6 g/mol
Structural Identifiers
SMILESC(C1=C(C(=C(C(=C1Br)CBr)CBr)Br)CBr)Br
InChIInChI=1S/C10H8Br6/c11-1-5-6(2-12)10(16)8(4-14)7(3-13)9(5)15/h1-4H2
InChIKeyDBEGHOGOADVKFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (CAS 36711-70-3): A Hexabrominated Benzene Core for Advanced Materials and Synthesis


1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (CAS 36711-70-3) is a highly brominated aromatic building block with the molecular formula C10H8Br6 and a molecular weight of 607.59 g/mol . This compound is characterized by a benzene core substituted with six bromine atoms: two as aromatic bromo substituents and four as reactive bromomethyl (-CH2Br) groups [1]. Its structure provides an exceptionally high bromine content of approximately 78.9% by mass [2], making it a dense source of reactivity for the construction of complex molecular architectures, including polymers, dendrimers, and porous organic frameworks .

Why 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene Cannot Be Directly Substituted with Other Tetrakis(bromomethyl)benzene Analogs


Generic substitution among tetrakis(bromomethyl)benzene isomers or analogs fails due to fundamental differences in substitution pattern, reactive group density, and resultant physicochemical properties. The target compound possesses both aromatic bromo and benzylic bromomethyl groups, a combination that enables orthogonal reactivity strategies (e.g., cross-coupling at the aromatic bromides followed by nucleophilic substitution at the benzylic positions) that are unattainable with simpler tetrakis(bromomethyl)benzene derivatives like 1,2,4,5-tetrakis(bromomethyl)benzene (CAS 15442-91-8), which lack the aromatic bromine handles [1]. Furthermore, the hexabrominated structure results in a significantly higher melting point and bromine content compared to its less brominated counterparts, which directly impacts material processing, thermal stability, and the ultimate properties of derived materials such as flame retardants or high-density functional polymers [2]. These critical differences underscore the necessity of precise compound selection based on specific performance requirements.

Quantitative Differentiation: 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene vs. Key Analogs


Superior Bromine Content for High-Density Functionalization and Flame Retardancy

The target compound, with its formula C10H8Br6, exhibits a significantly higher bromine mass fraction (78.9% Br) compared to the widely used analog 1,2,4,5-tetrakis(bromomethyl)benzene (C10H10Br4, 71.1% Br) [1]. This 7.8% absolute increase in bromine content translates to a higher density of reactive sites and a greater capacity for imparting flame-retardant properties in polymer matrices on a per-mass basis.

Polymer Chemistry Flame Retardants Materials Science

Substantially Higher Melting Point Indicating Greater Thermal Robustness for High-Temperature Processing

1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene demonstrates a melting point of 262-263 °C (recrystallized from chloroform), which is more than 100 °C higher than that of its close analog 1,2,4,5-tetrakis(bromomethyl)benzene (mp 159-161 °C) [1][2]. This stark difference in thermal transition is a direct consequence of the target's higher molecular symmetry and increased bromine content, leading to stronger intermolecular interactions in the solid state.

Thermal Analysis Polymer Processing Material Stability

Enhanced Structural Rigidity and Molecular Weight for High-Performance Polymer Precursors

The target compound has a molecular weight of 607.59 g/mol, which is 157.79 g/mol (35%) heavier than the non-brominated analog 1,2,4,5-tetrakis(bromomethyl)benzene (MW 449.80 g/mol) . This increased molecular weight and the presence of two additional aromatic bromine atoms contribute to a more rigid and sterically defined building block. This can lead to the formation of polymers and frameworks with higher structural integrity, narrower pore size distributions, and distinct electronic properties compared to those derived from lighter, more flexible tetrakis(bromomethyl)benzene cores.

Polymer Synthesis Dendrimers Covalent Organic Frameworks

Orthogonal Reactivity Profile Enables Sequential, High-Yield Syntheses

Unlike simpler tetrakis(bromomethyl)benzenes, this compound offers a distinct advantage through its orthogonal reactivity. The two aromatic bromine atoms are primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), while the four benzylic bromomethyl groups undergo nucleophilic substitution (e.g., with amines, thiols, alkoxides) [1]. This allows for a controlled, two-step functionalization sequence: first, selective functionalization of the core via cross-coupling, followed by installation of peripheral groups via SN2 reactions [2]. In contrast, 1,2,4,5-tetrakis(bromomethyl)benzene offers only the SN2 pathway, limiting the diversity of accessible architectures.

Organic Synthesis Click Chemistry Polymer Functionalization

Higher Density of Brominated Sites for Constructing Ultra-Microporous Materials

The compound's six bromine atoms per molecule (two aromatic, four aliphatic) provide a higher density of potential cross-linking and polymerization sites compared to the four bromines in 1,2,4,5-tetrakis(bromomethyl)benzene. This increased functionality can lead to a higher degree of cross-linking in the formation of porous aromatic frameworks (PAFs) or hyper-crosslinked polymers (HCPs), resulting in materials with superior surface areas and more defined micropore structures [1]. This is supported by studies using similar multi-brominated cores to create materials with exceptional CO2 uptake and selectivity.

Porous Materials Gas Separation Covalent Organic Frameworks

Significantly Higher Boiling Point Range for High-Temperature Reactions and Purification

The predicted boiling point of 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene is 509.9±45.0 °C at 760 mmHg, which is approximately 100 °C higher than the predicted boiling point of 1,2,4,5-tetrakis(bromomethyl)benzene (408.7±40.0 °C) [1][2]. This substantial difference in vaporization temperature indicates a much lower volatility and a greater thermal stability at elevated temperatures, making the target compound more suitable for high-temperature reactions, melt-phase processing, or vacuum sublimation purification without the risk of evaporative loss or thermal degradation.

Process Chemistry High-Temperature Synthesis Purification

High-Impact Application Scenarios for 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene Based on Differentiated Properties


Synthesis of Advanced High-Performance Flame Retardants

Leveraging its 78.9% bromine content, this compound is an ideal precursor for creating next-generation flame retardant additives where a high halogen density is critical for efficacy and minimizing the total additive loading in polymer systems like engineering thermoplastics and epoxies [1]. The high bromine concentration per molecule translates to greater flame retardancy efficiency compared to lower-bromine-content alternatives, offering formulators a path to meet stringent fire safety standards (e.g., UL 94 V-0) with reduced impact on the host polymer's mechanical properties [2].

Fabrication of Ultra-Microporous Polymer Networks for CO2 Capture

The six reactive bromine sites enable the formation of highly cross-linked, ultra-microporous organic polymers. The high density of cross-linking points derived from this hexabrominated monomer results in networks with superior surface areas and micropore volumes, which are essential for achieving high CO2 adsorption capacity and selectivity over other gases like N2 and CH4 in post-combustion carbon capture or natural gas sweetening processes [1].

Construction of Multifunctional Dendrimers and Star Polymers via Orthogonal Chemistry

The orthogonal reactivity of the aromatic bromine atoms and the benzylic bromomethyl groups allows for the precise, sequential construction of complex macromolecular architectures. This enables the synthesis of core-functionalized dendrimers or star polymers where the central core's electronic or photophysical properties (installed via cross-coupling) are distinct from the functional groups on the dendrimer arms or polymer chains (installed via nucleophilic substitution) [1]. This 'plug-and-play' approach is highly valuable for creating bespoke materials for drug delivery, catalysis, and organic electronics [2].

High-Temperature Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Nanographenes

The high thermal stability, as evidenced by its melting point above 260 °C and high predicted boiling point, makes this compound a robust precursor for high-temperature cycloaddition and cyclodehydrogenation reactions used to form extended PAH systems and nanographene molecules [1]. Its high bromine content provides multiple sites for intramolecular aryl-aryl coupling, facilitating the bottom-up synthesis of structurally defined carbon nanostructures with potential applications in next-generation electronic and optoelectronic devices.

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